

# Application of DQP-1105 in HEK Cell Lines: A Detailed Guide

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## Compound of Interest

Compound Name: DQP-1105

Cat. No.: B11929067

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## Introduction

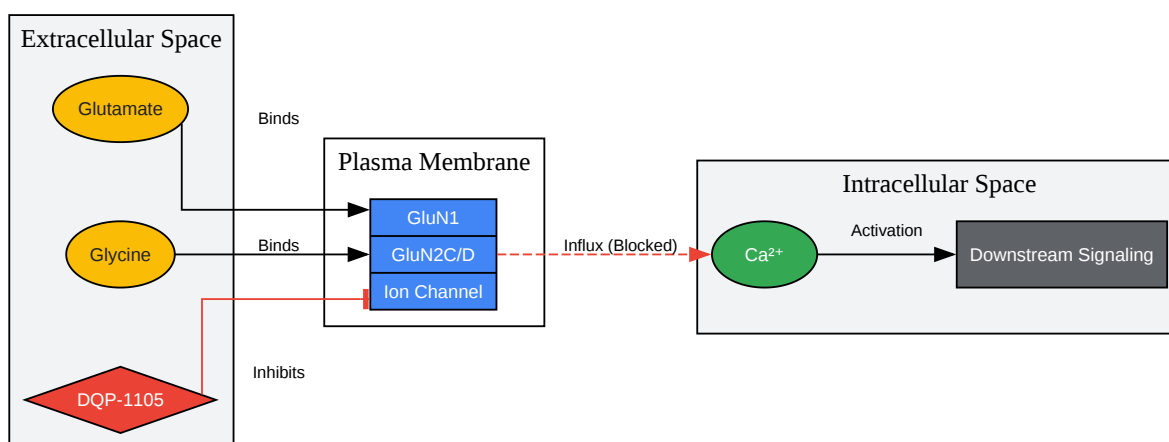
**DQP-1105** is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a significant preference for subunits GluN2C and GluN2D.[1][2][3][4][5] This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro expression system for studying the function of ion channels, including NMDA receptors, due to their robust growth and high transfection efficiency. This document provides detailed application notes and protocols for the use of **DQP-1105** in HEK cell lines expressing specific NMDA receptor subunits.

## Mechanism of Action

**DQP-1105** acts as a negative allosteric modulator of NMDA receptors.[2] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate and glycine, which is consistent with a noncompetitive mechanism.[1][3][5] The binding of **DQP-1105** is dependent on the binding of glutamate to the GluN2 subunit.[2] It is believed to inhibit a pre-gating step in receptor activation without altering the mean open time or single-channel conductance.[1][3][5] Studies using chimeric receptors have identified key residues within the lower lobe of the GluN2 agonist-binding domain as crucial for the selective action of **DQP-1105**. [1][3][5]

## Signaling Pathway

The following diagram illustrates the inhibitory effect of **DQP-1105** on NMDA receptor signaling.



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**DQP-1105** inhibits NMDA receptor signaling.

## Data Presentation: Inhibitory Potency of **DQP-1105**

The inhibitory activity of **DQP-1105** is quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>). The following tables summarize the reported IC<sub>50</sub> values for **DQP-1105** against various NMDA receptor subunit combinations in different expression systems.

Table 1: IC<sub>50</sub> Values of **DQP-1105** in Different Expression Systems

Cell Line/System	Receptor Subunit	IC <sub>50</sub> (μM)	Reference
BHK Cells	GluN1/GluN2C	~7.0	[1][4]
BHK Cells	GluN1/GluN2D	~2.7	[1][4]
HEK Cells (Whole-Cell Patch)	GluN1/GluN2A	12	[1]
HEK Cells (Perforated Patch)	GluN1/GluN2A	54	[1]
HEK Cells (Whole-Cell Patch)	GluN1/GluN2D	3.2	[1]
HEK Cells (Perforated Patch)	GluN1/GluN2D	2.1	[1]

Table 2: **DQP-1105** Inhibition of NMDA Receptor Currents in HEK Cells[1]

Receptor Subunit	DQP-1105 Conc. (μM)	Recording Method	% Inhibition of Control
GluN1/GluN2A	30	Whole-Cell Voltage-Clamp	76 ± 6%
GluN1/GluN2A	30	Perforated Patch	35 ± 3.1%
GluN1/GluN2D	30	Perforated Patch	99.8 ± 0.1%

## Experimental Protocols

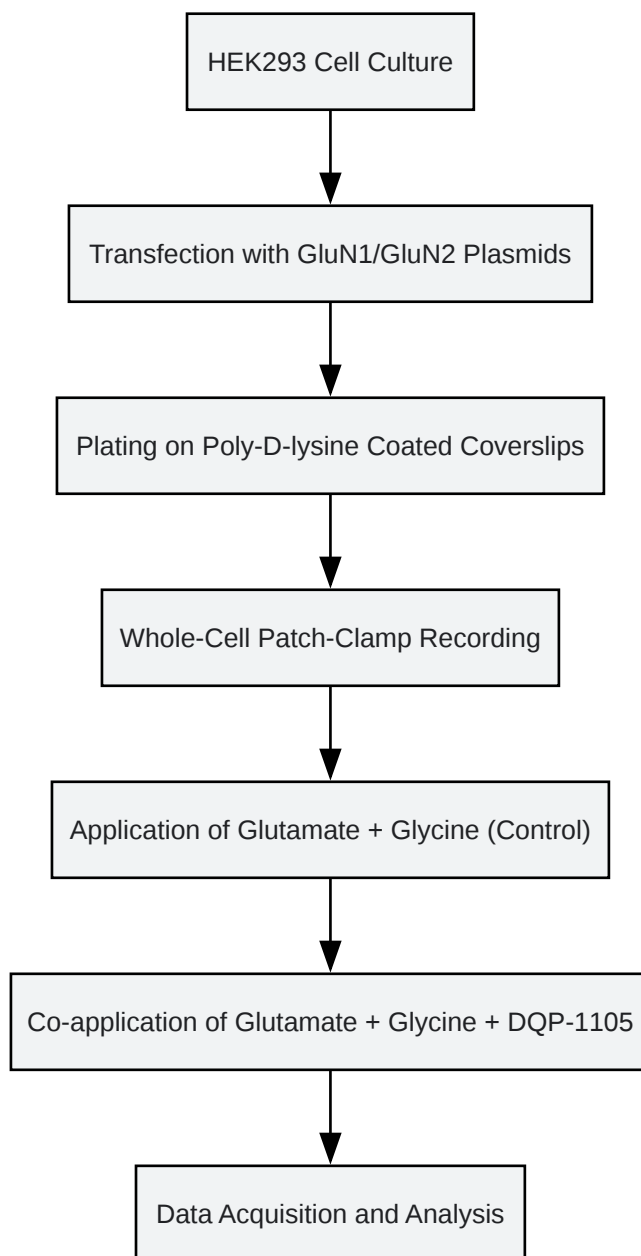
### Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is designed to measure NMDA receptor currents in transiently transfected HEK293 cells and assess the inhibitory effect of **DQP-1105**.

Materials:

- HEK293 cells
- Plasmids encoding GluN1 and desired GluN2 subunits (e.g., GluN2A, GluN2D)
- Transfection reagent
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin
- Poly-D-lysine coated glass coverslips
- External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 0.01 EDTA, 10 glucose, 2 CaCl<sub>2</sub>, pH 7.4 with NaOH
- Internal solution (in mM): 140 CsF, 10 BAPTA, 10 HEPES, 2 MgCl<sub>2</sub>, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2 with CsOH
- Agonists: Glutamate and Glycine
- Antagonist: **DQP-1105**
- Patch-clamp rig with amplifier and data acquisition system

Workflow Diagram:



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Workflow for whole-cell patch-clamp experiments.

Procedure:

- Cell Culture and Transfection:
  - Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO<sub>2</sub> incubator.

- Co-transfect cells with plasmids encoding the GluN1 and the desired GluN2 subunit using a suitable transfection reagent according to the manufacturer's protocol.
- Cell Plating:
  - 24-48 hours post-transfection, plate the cells onto poly-D-lysine coated glass coverslips.
- Electrophysiological Recording:
  - Place a coverslip in the recording chamber and perfuse with the external solution.
  - Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell.
  - Voltage-clamp the cell at a holding potential of -60 mV.
- Data Acquisition:
  - Apply a solution containing glutamate (e.g., 100  $\mu$ M) and glycine (e.g., 100  $\mu$ M) to evoke an inward NMDA receptor current.
  - After establishing a stable baseline response, co-apply the agonist solution with varying concentrations of **DQP-1105**.
  - Record the steady-state current in the presence of **DQP-1105**.
- Data Analysis:
  - Measure the peak and steady-state current amplitudes for both control and **DQP-1105** conditions.
  - Calculate the percentage of inhibition for each concentration of **DQP-1105**.
  - Construct a concentration-response curve and fit the data to determine the IC<sub>50</sub> value.

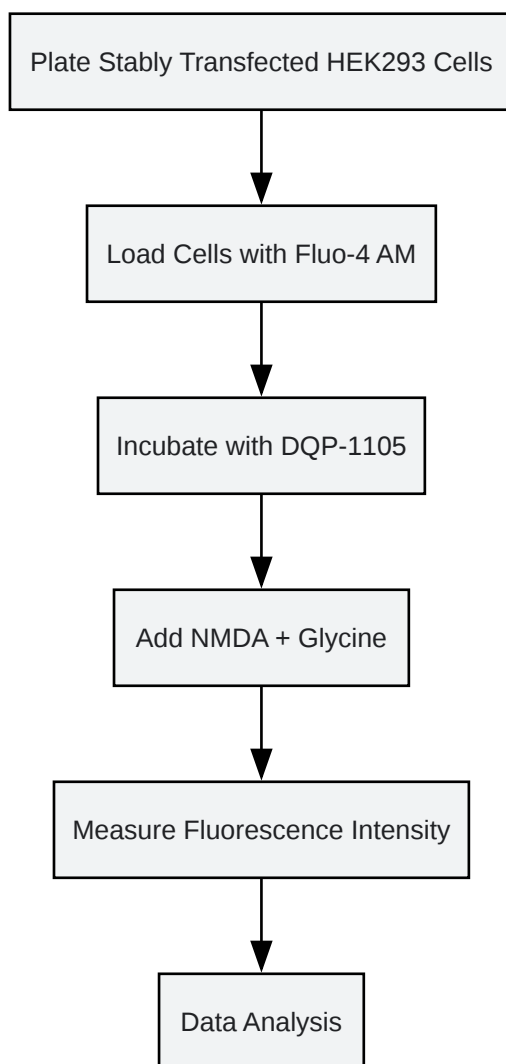
## Protocol 2: Calcium Imaging using Fluo-4 AM in Stably Expressing Cell Lines

This protocol is suitable for high-throughput screening of **DQP-1105**'s effect on NMDA receptor-mediated calcium influx in cell lines stably expressing the receptor subunits. While the original research mentions BHK cells, this protocol is adapted for HEK cells.

#### Materials:

- HEK293 cell line stably expressing GluN1 and a GluN2 subunit
- DMEM with 10% FBS and selection antibiotic
- 96-well black-walled, clear-bottom plates
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Agonists: NMDA and Glycine
- Antagonist: **DQP-1105**
- Fluorescence plate reader

#### Workflow Diagram:



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Workflow for calcium imaging experiments.

Procedure:

- Cell Plating:
  - Plate the stable HEK293 cell line in a 96-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading:
  - Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4  $\mu$ M Fluo-4 AM, 0.02% Pluronic F-127).



- Remove the culture medium and wash the cells with HBSS.
- Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
- Wash the cells with HBSS to remove excess dye.
- Compound Incubation:
  - Add HBSS containing various concentrations of **DQP-1105** to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
- Fluorescence Measurement:
  - Place the plate in a fluorescence plate reader.
  - Establish a baseline fluorescence reading.
  - Add a solution of NMDA and glycine (at an EC<sub>80</sub> concentration) to each well.
  - Immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
- Data Analysis:
  - Calculate the change in fluorescence ( $\Delta F$ ) by subtracting the baseline fluorescence from the peak fluorescence.
  - Normalize the data to the control wells (no **DQP-1105**).
  - Plot the normalized response against the concentration of **DQP-1105** to determine the IC<sub>50</sub>.

## Concluding Remarks

**DQP-1105** is a selective and potent tool for studying GluN2C/D-containing NMDA receptors. The protocols outlined above provide a framework for researchers to investigate the effects of this compound in HEK cell lines. Careful optimization of experimental conditions, such as agonist and antagonist concentrations and incubation times, is recommended for achieving

robust and reproducible results. The provided data and methodologies should serve as a valuable resource for scientists in academic and industrial research settings.

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